Mal-amido-PEG5-C2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG5-C2-NHS ester is a compound that serves as a linker in antibody-drug conjugates. It contains a maleimide group and an N-hydroxysuccinimide ester. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester reacts with primary amines, making it useful for bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG5-C2-NHS ester involves the reaction of a maleimide-PEG5-C2 compound with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG5-C2-NHS ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds, while the N-hydroxysuccinimide ester reacts with primary amines to form amide bonds .
Common Reagents and Conditions
Thiol groups: React with the maleimide group under mild conditions, typically at pH 6.5-7.5.
Primary amines: React with the N-hydroxysuccinimide ester in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions are thioether and amide bonds, which are stable and resistant to hydrolysis .
Scientific Research Applications
Mal-amido-PEG5-C2-NHS ester is widely used in scientific research for its bioconjugation properties. It is used to label proteins, peptides, and other biomolecules, facilitating the study of biological processes. In medicine, it is used in the development of antibody-drug conjugates for targeted cancer therapy. In industry, it is used in the production of diagnostic reagents and biosensors .
Mechanism of Action
The mechanism of action of Mal-amido-PEG5-C2-NHS ester involves the formation of covalent bonds with thiol and amine groups. The maleimide group reacts with thiol groups to form stable thioether bonds, while the N-hydroxysuccinimide ester reacts with primary amines to form amide bonds. These reactions facilitate the conjugation of biomolecules, enabling targeted delivery and detection .
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-NHS ester: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.
Mal-amido-PEG10-C2-NHS ester: Contains a longer polyethylene glycol spacer, providing greater flexibility and solubility in aqueous media.
Uniqueness
Mal-amido-PEG5-C2-NHS ester strikes a balance between flexibility and solubility, making it suitable for a wide range of bioconjugation applications. Its unique combination of a maleimide group and an N-hydroxysuccinimide ester allows for efficient and stable conjugation of biomolecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O12/c28-19(5-8-26-20(29)1-2-21(26)30)25-7-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-6-24(33)39-27-22(31)3-4-23(27)32/h1-2H,3-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUSUMKXBREGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.